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Compound of Interest

Compound Name: Ici 200355

Cat. No.: B1674269 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of the irreversible serine

protease inhibitor ICI 200355, also known as Pefabloc SC or 4-(2-aminoethyl)benzenesulfonyl

fluoride hydrochloride (AEBSF). Understanding these off-target effects is critical for accurate

experimental design and interpretation of results.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ICI 200355?

A1: ICI 200355 is a broad-spectrum, irreversible inhibitor of serine proteases.[1][2][3][4] It

functions by covalently modifying the serine residue within the active site of these enzymes,

leading to their inactivation.[5] Its primary targets include trypsin, chymotrypsin, plasmin,

thrombin, and kallikreins.

Q2: What are the known or potential off-target effects of ICI 200355?

A2: Besides its intended serine protease targets, ICI 200355 has been reported to exhibit

several off-target activities:

Inhibition of other enzymes: It can inhibit the activation of NADPH oxidase and directly inhibit

phospholipase D (PLD) activity. It has also been described as a potent serine/threonine

phosphatase inhibitor.
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Covalent modification of other amino acids: ICI 200355 can covalently modify other amino

acid residues such as tyrosine, lysine, and histidine, which can be a concern in sensitive

proteomics applications.

Effects on cellular processes: It has been shown to inhibit the production of amyloid-β (Aβ) in

various cell lines by affecting α- and β-cleavage of the amyloid precursor protein (APP).

Q3: Is ICI 200355 toxic to cells?

A3: ICI 200355 is considered to have low toxicity toward eukaryotic cells, which allows for its

use in living cell cultures and in the production of recombinant proteins. However, as with any

experimental compound, it is crucial to determine the optimal, non-toxic working concentration

for your specific cell line and experimental conditions.

Q4: How does ICI 200355 compare to other serine protease inhibitors like PMSF?

A4: ICI 200355 is often used as a non-toxic alternative to PMSF and DFP. It is also more water-

soluble and generally more stable in aqueous solutions at physiological pH than PMSF.

Troubleshooting Guide
Problem: I'm observing unexpected changes in cell signaling pathways unrelated to my target

serine protease.

Possible Cause: This could be due to the off-target inhibition of other signaling enzymes. For

instance, ICI 200355 is known to directly inhibit phospholipase D (PLD) with an IC50 of

approximately 75 µM. PLD is a key enzyme in various signaling cascades, and its inhibition

could lead to widespread changes in cellular behavior.

Solution:

Review the literature to see if the observed phenotype aligns with the inhibition of known

ICI 200355 off-targets like PLD or serine/threonine phosphatases.

Consider using a more specific inhibitor for your target protease if available.

Perform control experiments using a structurally unrelated inhibitor for your target

protease to see if the same off-target phenotype is observed.
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Problem: My protein of interest shows unexpected modifications in mass spectrometry analysis

after treatment with ICI 200355.

Possible Cause: ICI 200355 is a sulfonyl fluoride that can react with nucleophilic amino acid

residues other than the active site serine. Off-target covalent modification of tyrosine, lysine,

and histidine residues has been reported.

Solution:

For highly sensitive proteomics applications, consider using an alternative inhibitor if

possible.

Some suppliers offer a "protector solution" that can be used with Pefabloc SC to suppress

these non-specific side reactions without affecting its primary inhibitory activity.

Carefully analyze your mass spectrometry data for the expected mass shift corresponding

to the addition of the AEBSF molecule to non-serine residues.

Problem: I'm seeing inconsistent results or a loss of inhibitor activity in my experiments.

Possible Cause: The stability of ICI 200355 in aqueous solutions is pH-dependent. It is more

stable at a slightly acidic pH and undergoes hydrolysis more rapidly at a neutral or alkaline

pH.

Solution:

Prepare fresh stock solutions of ICI 200355 in an appropriate acidic buffer or water and

store them in aliquots at -20°C for long-term stability.

Add the inhibitor to your biological samples immediately before starting the experiment to

minimize hydrolysis.

Ensure the pH of your experimental buffer is compatible with the stability of the inhibitor for

the duration of your assay.

Quantitative Data Summary
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The following table summarizes the inhibitory potency (IC50) of ICI 200355 (AEBSF/Pefabloc

SC) against various on-target and off-target enzymes. IC50 is the concentration of the inhibitor

required to reduce the activity of an enzyme by 50%.

Target Class Enzyme IC50 (µM) Reference

On-Target Chymotrypsin 44

Trypsin 81

uPA (urokinase-type

plasminogen

activator)

72

Factor XIIa 256

Elastase 525

tPA (tissue-type

plasminogen

activator)

720

Thrombin 920

Plasmin 1,990

Glandular Kallikrein 2,860

Subtilisin A 1,801

Factor Xa 24,000

Off-Target
Phospholipase D

(PLD)
75

Amyloid-β Production

(in HS695 & SKN695

cells)

~300

Amyloid-β Production

(in K293 cells)
~1,000
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Visualizing Interactions and Workflows
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Caption: On-target vs. off-target inhibition by ICI 200355.

Experimental Workflow for Off-Target Identification
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Activity-Based Protein Profiling (ABPP)
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Caption: Workflow for identifying off-targets using ABPP.

Experimental Protocols
Detailed, step-by-step protocols for identifying off-target effects should be optimized for the

specific experimental system. However, the general methodologies are outlined below.
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Activity-Based Protein Profiling (ABPP) for Serine
Hydrolases
ABPP is a powerful chemoproteomic technique used to identify the active members of an

enzyme family in complex biological samples.

Sample Preparation: Prepare cell lysates or tissue homogenates under native conditions to

preserve enzyme activity.

Inhibitor Incubation: Treat one aliquot of the proteome with ICI 200355 at a desired

concentration and a control aliquot with the vehicle (e.g., DMSO).

Probe Labeling: Add a broad-spectrum, irreversible activity-based probe for serine

hydrolases to both the treated and control samples. This probe will covalently label the active

site of serine hydrolases that are not already blocked by ICI 200355.

Analysis: The proteomes are then analyzed to identify proteins that show reduced labeling by

the probe in the ICI 200355-treated sample compared to the control. This can be done by:

Gel-Based Methods: If the probe has a fluorescent tag, the samples can be run on an

SDS-PAGE gel, and the labeled proteins can be visualized. Proteins with reduced

fluorescence in the inhibitor-treated lane are potential targets.

Mass Spectrometry-Based Methods: If the probe has a biotin tag, the labeled proteins can

be enriched using streptavidin beads, digested, and then identified and quantified by LC-

MS/MS.

Kinase Profiling Assays
To investigate off-target effects on kinases, ICI 200355 can be screened against a panel of

purified kinases.

Assay Setup: Kinase profiling is typically performed in a high-throughput format using multi-

well plates. Each well contains a specific purified kinase, its substrate, and ATP.

Inhibitor Addition: ICI 200355 is added at various concentrations to determine its effect on

the activity of each kinase.
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Activity Measurement: Kinase activity is measured by quantifying the amount of

phosphorylated substrate. This is often done using radiometric assays (measuring the

incorporation of radiolabeled phosphate) or fluorescence/luminescence-based assays that

detect ADP production or substrate phosphorylation.

Data Analysis: The IC50 value is calculated for each kinase that shows significant inhibition.

This provides a profile of the inhibitor's selectivity across the kinome.

Receptor Binding Assays
To determine if ICI 200355 interacts with specific receptors, competitive binding assays can be

performed.

Assay Principle: These assays measure the ability of ICI 200355 to displace a known

radiolabeled ligand from its receptor.

Procedure: A preparation of cells or membranes expressing the receptor of interest is

incubated with a constant concentration of the radiolabeled ligand and varying

concentrations of ICI 200355.

Detection: The amount of bound radioligand is measured, typically by separating the bound

and free ligand using filtration and then quantifying the radioactivity.

Analysis: A decrease in the amount of bound radioligand with increasing concentrations of

ICI 200355 indicates that it is competing for the same binding site. An IC50 value for this

displacement can then be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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